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Compound of Interest

Compound Name:
N-methoxy-N,2,4-

trimethylbenzamide

CAS No.: 1221346-39-9

Cat. No.: B1421086

Get Quote

Executive Summary & Chemical Context
Compound:

-Methoxy-

,2,4-trimethylbenzamide Molecular Formula:

Molecular Weight: 207.27 g/mol Role: Key intermediate for the synthesis of 2,4-dimethyl-
substituted aryl ketones via nucleophilic acyl substitution (Weinreb ketone synthesis).[1]

This compound represents a critical scaffold in medicinal chemistry.[2] Unlike simple

benzamides, the presence of the 2-methyl (ortho) substituent introduces significant steric

strain, impacting the planarity of the amide bond. This results in characteristic spectroscopic

signatures—specifically in NMR—that can be misinterpreted as impurities if not understood

through the lens of rotational isomerism.
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To ensure the integrity of the characterization data, the provenance of the sample must be

established. The standard synthesis involves the acylation of

-dimethylhydroxylamine.

Optimized Synthetic Protocol
Reagents: 2,4-Dimethylbenzoyl chloride (1.0 equiv),

-dimethylhydroxylamine hydrochloride (1.1 equiv), Pyridine (2.2 equiv).[1]

Solvent: Dichloromethane (DCM), anhydrous.[2]

Conditions:

, 2 hours.

Critical Process Control: The reaction must be quenched with dilute HCl to remove excess

pyridine. Residual pyridine forms a salt with the product in some matrices, appearing as broad

downfield signals in

NMR (

8.5–9.0 ppm).
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Figure 1: Synthetic workflow ensuring removal of basic impurities prior to spectral analysis.
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Structural Elucidation: Spectroscopic Analysis[3][4]
A. Mass Spectrometry (MS)
The mass spectrum of Weinreb amides is distinct due to the stability of the

-methoxy-

-methyl moiety.[1]

Molecular Ion (

): Expected at

207.

Base Peak: The fragmentation is driven by

-cleavage.[1][3] The Weinreb amide bond is weaker than the aryl-carbonyl bond, but the
most stable fragment is typically the acylium ion.

Fragmentation Pathway:

Loss of Methoxy Radical (

):

176 (Minor).

-Cleavage (Loss of

): This generates the 2,4-dimethylbenzoyl cation (

133).[1] This is invariably the base peak (100% abundance).

Secondary Fragmentation: Loss of CO from the acylium ion yields the 2,4-dimethylphenyl

cation (

105).
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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the diagnostic handle.

Amide I Band: Weinreb amides exhibit a

stretch at 1650–1665 cm

.[1]

Note: This is slightly lower energy than typical tertiary amides due to the electron-donating

methoxy group on the nitrogen, which increases single-bond character via resonance.[1]

C-H Stretches:

Aromatic C-H: ~3000–3100 cm

.[1]
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Aliphatic C-H (Methyls): 2850–2980 cm

.[1]

C. Nuclear Magnetic Resonance ( NMR)
This is the most complex and informative technique for this molecule due to the Ortho Effect.

The "Ortho Effect" & Rotational Isomerism
In para-substituted Weinreb amides, the

-OMe and

-Me groups appear as sharp singlets.[1] However, the 2-methyl group in the title compound
exerts steric pressure on the amide carbonyl, increasing the barrier to rotation around the

bond.

Result: At room temperature (

), the

-Me and

-OMe signals often appear as broad humps or split signals (rotamers).[1]

Validation: Running the NMR at elevated temperature (

) will cause these peaks to coalesce into sharp singlets. Do not mistake this broadening for
paramagnetic impurities.

Proton Assignment Table (

, 500 MHz)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

Ar-H (6) 7.15 – 7.25
Doublet (

Hz)
1H

Ortho to C=O;

deshielded by

carbonyl

anisotropy.[1]

Ar-H (5) 6.95 – 7.05
Doublet (

Hz)
1H

Meta to C=O;

adjacent to H-6.

[1]

Ar-H (3) 6.90 – 7.00 Singlet (Broad) 1H

Isolated between

Me-2 and Me-4.

[1]

-OMe 3.40 – 3.60 Broad Singlet 3H

Characteristic

Weinreb shift;

broadened by

rotamers.[1]

-Me 3.20 – 3.30 Broad Singlet 3H

Characteristic

Weinreb shift;

broadened by

rotamers.[1]

Ar-Me (4) 2.30 – 2.35 Singlet 3H

Para-methyl;

typical benzylic

shift.[1]

Ar-Me (2) 2.20 – 2.28 Singlet 3H

Ortho-methyl;

slightly shielded

relative to pos 4.

[1]

*Note: Shifts may vary by

ppm depending on concentration and temperature.
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D. Carbon NMR ( NMR)
The carbon spectrum confirms the skeleton and lacks the dynamic broadening seen in proton

NMR (due to the slower timescale).

Carbonyl (C=O):

169–171 ppm. (Typical amide region).[2][3][4][5][6]

Aromatic Quaternary Carbons:

C-1 (Ipso):

132–135 ppm.[1]

C-2 (Ortho-Me):

135–138 ppm.[1]

C-4 (Para-Me):

138–140 ppm.[1]

Aromatic Methine Carbons (CH):

C-6, C-5, C-3: Cluster in the

126–131 ppm range.[1]

Aliphatic Carbons:

-OMe:

61.0 ppm (Distinctive downfield aliphatic signal).[1]

-Me:

32–34 ppm.[1]

Ar-Me (2,4):
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19–21 ppm (Two distinct signals).[1]

Summary of Key Identification Markers
To certify the structure of

-methoxy-

,2,4-trimethylbenzamide, the following criteria must be met:

MS: Base peak at

133 (Acylium ion).

IR: Strong band at ~1660 cm

.[1]

NMR:

Presence of four methyl signals (two aromatic, one

-Me, one

-Me).[1]

AB spin system (two doublets) for H-5/H-6 + one singlet for H-3.[1]

Broadening of N-Me/OMe peaks at room temperature (The "Ortho Effect").[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-methoxy-2-4-trimethylbenzamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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